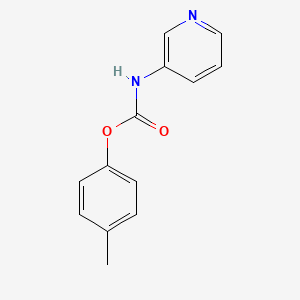

(4-Methylphenyl) N-pyridin-3-ylcarbamate

Beschreibung

BenchChem offers high-quality (4-Methylphenyl) N-pyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylphenyl) N-pyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-methylphenyl) N-pyridin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEGSTJYFKBVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Imperative for Metal-Free C-N Bond Formation

An In-depth Technical Guide: Metal-Free Synthesis Methods for N-Aryl Carbamates

N-aryl carbamates are privileged structural motifs, integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. They also serve as critical N-protecting groups in multi-step organic synthesis.[1][2] Traditionally, the construction of the core C(aryl)-N bond has been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] While powerful, these methods are often beset by challenges including the cost and toxicity of metal catalysts, the potential for product contamination with residual metal impurities—a critical concern in drug development—and the requirement for often harsh reaction conditions.[3][4]

The development of metal-free alternatives for N-aryl carbamate synthesis represents a significant advancement towards more sustainable, cost-effective, and cleaner chemical manufacturing. These strategies circumvent the issues associated with transition metals, offering milder reaction conditions, broader functional group tolerance, and simplified product purification. This guide provides an in-depth exploration of the core metal-free methodologies, grounded in mechanistic understanding and providing field-proven protocols for researchers, scientists, and drug development professionals.

Synthesis via Isocyanate Intermediates: The Classic Rearrangement Reactions

A cornerstone of metal-free N-aryl carbamate synthesis involves the generation of a highly reactive aryl isocyanate intermediate, which is subsequently trapped in situ by an alcohol. Three classic name reactions—the Hofmann, Curtius, and Lossen rearrangements—provide reliable pathways to this key intermediate from readily available starting materials.

The Hofmann Rearrangement: From Amides to Carbamates

The Hofmann rearrangement transforms a primary aromatic amide into an N-aryl carbamate with the loss of one carbon atom.[5] The reaction proceeds by treating the amide with a halogen (typically bromine) in the presence of a base and an alcohol.[6] The key step is the migration of the aryl group from the carbonyl carbon to the nitrogen, displacing a halide ion to form the isocyanate.[5][6]

The process begins with the deprotonation of the amide, followed by halogenation at the nitrogen. A second deprotonation yields an unstable N-haloamide anion, which rearranges to the isocyanate with concomitant loss of the halide. The isocyanate is then immediately intercepted by the alcohol solvent to afford the final carbamate product.[5]

Caption: Key stages of the Hofmann rearrangement to form an N-aryl carbamate.

An efficient, one-pot procedure using the stable and easy-to-handle N-bromoacetamide (NBA) has been developed, which minimizes side reactions like aryl bromination.[7][8]

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic amide (1.0 eq) in the desired alcohol (e.g., methanol, benzyl alcohol).

-

Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 3.0 eq) in the same alcohol.

-

NBA Addition: Add N-bromoacetamide (NBA, 1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl carbamate.[7][8]

| Starting Amide | Alcohol | Product | Yield (%) | Reference |

| Benzamide | Methanol | Methyl phenylcarbamate | 95 | [7] |

| 4-Methoxybenzamide | Methanol | Methyl (4-methoxyphenyl)carbamate | 96 | [7] |

| Benzamide | Benzyl Alcohol | Benzyl phenylcarbamate | 94 | [7] |

Table 1: Representative yields for Hofmann rearrangement using NBA.[7]

The Curtius Rearrangement: From Acyl Azides to Carbamates

The Curtius rearrangement is a versatile and widely used method that involves the thermal or photochemical decomposition of an acyl azide.[9][10] The acyl azide, typically generated in situ from a carboxylic acid derivative (like an acid chloride or via an activated ester), rearranges to an isocyanate with the loss of nitrogen gas.[9] This reaction is known for its high efficiency and tolerance of a wide range of functional groups.

The reaction is believed to be a concerted process where the aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, directly forming the aryl isocyanate without the formation of a discrete nitrene intermediate.[9]

Caption: The concerted mechanism of the Curtius rearrangement.

A sustainable method has been developed to generate the necessary acyl azide directly from aromatic aldehydes, which then undergoes the Curtius rearrangement.[11]

-

Reaction Setup: Dissolve the aromatic aldehyde (1.0 eq) in a mixture of acetonitrile (5 mL) and water (5 mL) in a flask and cool to 0 °C.

-

Reagent Addition: Sequentially add potassium bromide (0.2 eq), sodium azide (1.5 eq), and Oxone® (2.0 eq) to the cooled mixture.

-

Acyl Azide Formation: Stir the reaction mixture at room temperature for 2–4 hours, monitoring by TLC until the aldehyde is consumed.

-

Rearrangement and Trapping: Heat the mixture to 60–70 °C for 1–2 hours to facilitate the rearrangement to the isocyanate.

-

Carbamate Formation: Add the desired alcohol (e.g., methanol or ethanol, 5 mL) and stir for an additional 2 hours.

-

Workup and Purification: Follow standard aqueous workup and extraction procedures, followed by purification via column chromatography.[11]

The Lossen Rearrangement: From Hydroxamic Acids to Carbamates

The Lossen rearrangement provides another pathway to isocyanates, starting from O-acylated hydroxamic acids.[12] A significant improvement involves the use of N-methylimidazole (NMI) as a catalyst, which accelerates the conversion of the isocyanate to the carbamate and minimizes the formation of undesired dimeric side products.[12][13]

The hydroxamic acid is first activated, typically by an arylsulfonyl chloride. The resulting O-sulfonyl derivative rearranges upon treatment with base to form the isocyanate. NMI then acts as a nucleophilic catalyst, activating the alcohol for a more efficient attack on the isocyanate intermediate.[12][14]

Caption: Workflow of the NMI-catalyzed Lossen rearrangement.

This mild protocol enables the efficient conversion of hydroxamic acids to carbamates at low temperatures.[13]

-

Reaction Setup: To a solution of the hydroxamic acid (1.0 eq) and N-methylimidazole (NMI, 2.0 eq) in dichloromethane (DCM) at 0 °C, add the desired alcohol (2.0 eq).

-

Activation: Add 4-nitrobenzenesulfonyl chloride (1.2 eq) to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the carbamate.[13]

| Hydroxamic Acid | Alcohol | Product | Yield (%) | Reference |

| Benzohydroxamic acid | Benzyl alcohol | Benzyl phenylcarbamate | 97 | [13] |

| 4-Chlorobenzohydroxamic acid | Benzyl alcohol | Benzyl (4-chlorophenyl)carbamate | 86 | [13] |

| 3-Phenylpropanohydroxamic acid | Benzyl alcohol | Benzyl (2-phenylethyl)carbamate | 79 | [13] |

Table 2: Yields for NMI-catalyzed Lossen rearrangement.[13]

Organocatalysis: Direct Aminolysis of Cyclic Carbonates

A highly attractive and sustainable metal-free route involves the direct reaction of aromatic amines with cyclic organic carbonates.[15][16] The low nucleophilicity of aromatic amines typically poses a significant challenge for this transformation, often requiring high temperatures.[15] However, the use of the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enables this reaction to proceed smoothly under ambient conditions.[15][16]

Computational studies suggest that TBD operates via a proton-relay mechanism. The guanidine base simultaneously activates the cyclic carbonate through hydrogen bonding and deprotonates the aniline, enhancing its nucleophilicity. This dual activation facilitates the nucleophilic attack and subsequent ring-opening to form the N-aryl carbamate with high chemo- and site-selectivity.[15][16]

Caption: TBD's dual activation role in N-aryl carbamate synthesis.

This procedure is operationally simple and scalable, requiring no solvent in many cases.[15]

-

Reaction Setup: In a 5 mL round-bottom flask, charge the cyclic carbonate (1.0 eq, e.g., 2 mmol), the aromatic amine (1.5 eq), and TBD (30 mol%).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 24 hours.

-

Purification: Directly purify the reaction mixture by flash chromatography on silica gel to isolate the analytically pure N-aryl carbamate product.[15]

| Amine | Carbonate | Yield (%) | Reference |

| Aniline | Propylene Carbonate | 81 | [15] |

| 4-Bromoaniline | Propylene Carbonate | 88 | [15] |

| 3,5-Dimethylaniline | Propylene Carbonate | 93 | [15] |

| Aniline | Glycerol Carbonate | 78 | [15] |

Table 3: Scope of the TBD-catalyzed synthesis of N-aryl carbamates.[15]

Hypervalent Iodine Reagents: Metal-Free N-Arylation

Hypervalent iodine(III) compounds, particularly diaryliodonium salts, have emerged as powerful reagents for metal-free arylation reactions.[17][18] They exhibit "metal-like" reactivity, capable of transferring an aryl group to a nucleophile under mild conditions.[19] This strategy provides a direct C-N coupling pathway, avoiding the need for pre-functionalized starting materials often required in rearrangement reactions.

Aryl(2,4,6-trimethoxyphenyl)iodonium, or Aryl(TMP)iodonium, salts are particularly effective. The electron-rich TMP group acts as a non-transferable "dummy" ligand, ensuring the selective transfer of the desired aryl group to the carbamate nucleophile.[20] The reaction proceeds through a ligand exchange mechanism on the iodine(III) center.

Caption: General pathway for metal-free N-arylation with iodonium salts.

This method demonstrates the broad applicability for coupling various aryl groups with cyclic carbamates.[20]

-

Reaction Setup: To an oven-dried vial, add the cyclic carbamate (e.g., 2-oxazolidinone, 1.2 eq), the aryl(TMP)iodonium salt (1.0 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent and Temperature: Add toluene as the solvent and heat the mixture to 80 °C.

-

Reaction Monitoring: Stir the reaction for the specified time (typically 1-18 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated product.[20]

| Aryl Group | Carbamate | Yield (%) | Reference |

| Phenyl | 2-Oxazolidinone | 83 | [20] |

| 4-tert-Butylphenyl | 2-Oxazolidinone | 97 | [20] |

| 2-Tolyl | 2-Oxazolidinone | 70 | [20] |

| 4-Fluorophenyl | 2-Oxazolidinone | 65 | [20] |

Table 4: Selected examples of metal-free N-arylation using aryl(TMP)iodonium salts.[20]

Conclusion and Future Outlook

The field of metal-free N-aryl carbamate synthesis has matured significantly, offering a robust toolbox of methodologies for the modern synthetic chemist. Classic rearrangement reactions remain highly reliable, particularly when optimized with modern reagents and one-pot procedures. The advent of organocatalysis, exemplified by the TBD-catalyzed aminolysis of cyclic carbonates, presents a remarkably mild and green alternative that aligns with the principles of sustainable chemistry. Furthermore, the use of hypervalent iodine reagents provides a direct and modular approach to C-N bond formation, complementing the rearrangement strategies.

For researchers and drug development professionals, the choice of method will depend on factors such as starting material availability, functional group compatibility, and scalability requirements. The continued exploration of novel organocatalysts and environmentally benign reagents will undoubtedly lead to even more efficient and versatile metal-free pathways. As the demand for cleaner and more economical chemical processes grows, these metal-free strategies are poised to become increasingly central to the synthesis of vital N-aryl carbamate-containing molecules.

References

-

Guo, W., Gónzalez-‐Fabra, J., Bandeira, N. A. G., Bo, C., & Kleij, A. W. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition, 54(40), 11686–11690. [Link]

-

Guo, W., Gónzalez-‐Fabra, J., Bandeira, N. A. G., Bo, C., & Kleij, A. W. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. PubMed. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Curtius rearrangement reactions of 3-(4-azidocarbonyl) phenylsydnone. Synthesis of 4-(sydnon-3-yl) phenyl carbamates, N-aryl-N′-[4-(sydnon-3-yl)] phenyl ureas and their antimicrobial and insecticidal activities. Indian Academy of Sciences. Retrieved from [Link]

-

Reddy, L. R., Kotturi, S. V., Kuttappan, S., & Gopishetty, S. (2018). N-Arylation of Carbamates through Photosensitized Nickel Catalysis. ACS Publications. [Link]

-

Royal Society of Chemistry. (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. PMC. [Link]

-

ResearchGate. (n.d.). N‐arylation/heteroarylation of carbamates utilizing dual photoredox catalytic system. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hypervalent Iodine(III)-Promoted N-Incorporation into N-Aryl Vinylogous Carbamates to Quinoxaline diesters. Supporting Information. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs | Request PDF. ResearchGate. Retrieved from [Link]

-

Malmedy, F., & Olofsson, B. (2015). Metal-Free N-Arylation of Secondary Amides at Room Temperature. ACS Publications. [Link]

-

Niemi, T., Perea-Buceta, J. E., & Repo, T. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. PMC. [Link]

-

Zhang, Z., & Larock, R. C. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Steps. (2025). Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Semantic Scholar. Retrieved from [Link]

-

Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. ACS Publications. [Link]

-

Hatton, J., & Stuart, D. R. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. [Link]

-

ResearchGate. (n.d.). Metal-Free N -Arylation of Secondary Amides at Room Temperature. ResearchGate. Retrieved from [Link]

-

Thieme. (n.d.). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Thieme. Retrieved from [Link]

-

Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. [Link]

-

Hatton, J., & Stuart, D. R. (2025). Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. Organic Letters. [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. | Request PDF. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry. [Link]

-

Niemi, T., Perea-Buceta, J. E., & Repo, T. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. ACS Publications. [Link]

-

OA Monitor Ireland. (n.d.). Metal‐Free Synthesis of N‐Aryl Amides using Organocatalytic Ring‐Opening Aminolysis of Lactones. OA Monitor Ireland. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of N-aryl carbamates. Semantic Scholar. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Full article: Hypervalent iodine reagents for heterocycle synthesis and functionalization. Taylor & Francis Online. [Link]

-

Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. Retrieved from [Link]

-

Zhdankin, V. V., & Stang, P. J. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc. [Link]

-

Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2017). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. MDPI. [Link]

-

ResearchGate. (n.d.). Metal‐catalyzed reactions for the synthesis of N‐aryl carbamates. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. par.nsf.gov [par.nsf.gov]

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Carbamate Compounds

Introduction: The Physicochemical Blueprint of Carbamate Drug Candidates

Carbamates, derivatives of carbamic acid, represent a significant structural motif in modern medicine. Their applications are diverse, ranging from cholinesterase inhibitors for neurodegenerative diseases to protease inhibitors and anticonvulsants.[1][2][3] The success of a novel carbamate compound transitioning from a promising hit to a viable drug candidate is profoundly dependent on its physicochemical properties. These intrinsic attributes govern how a molecule interacts with biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[4][5][6][7]

This guide provides an in-depth framework for the comprehensive physicochemical characterization of novel carbamate compounds. We will move beyond a mere listing of techniques, delving into the causality behind experimental choices and the logical integration of data. For drug development professionals, understanding this "physicochemical blueprint" is not merely a data-gathering exercise; it is the foundation upon which rational drug design, formulation development, and successful clinical outcomes are built. Our exploration will be centered on five cornerstone characterization pillars: Solubility , Lipophilicity , Ionization Constant (pKa) , Chemical Stability , and Solid-State Properties .

Pillar 1: Aqueous Solubility - The Gateway to Bioavailability

Expertise & Experience: A drug must dissolve to be absorbed. This simple tenet underscores the paramount importance of solubility. Poor aqueous solubility is a primary contributor to low and erratic bioavailability, often leading to the failure of promising compounds in development.[8] The Biopharmaceutical Classification System (BCS) codifies this, using solubility and permeability to predict a drug's in vivo performance.[9][10][11] For carbamates, understanding solubility across a physiological pH range is critical for predicting oral absorption. We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measured early in discovery, it assesses the precipitation of a compound from a stock solution (often DMSO) into an aqueous buffer. It's a high-throughput method for ranking compounds but can overestimate true solubility.[8][12]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, crucial for pre-formulation and regulatory filings.[12][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[13]

-

Preparation: Add an excess amount of the solid carbamate compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually at the end of the experiment.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved carbamate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Solid-State Analysis: Recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to check for any polymorphic or phase changes during the experiment.[13]

Data Presentation: Solubility Classification

Quantitative solubility data can be categorized using standard pharmaceutical classifications.

| Description | Solubility (mg/mL) |

| Very soluble | > 1000 |

| Freely soluble | 100 - 1000 |

| Soluble | 33 - 100 |

| Sparingly soluble | 10 - 33 |

| Slightly soluble | 1 - 10 |

| Very slightly soluble | 0.1 - 1 |

| Practically insoluble | < 0.1 |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Pillar 2: Lipophilicity - Balancing Permeability and Potency

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[4][] It profoundly influences membrane permeability, plasma protein binding, volume of distribution, and target binding.[] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Thus, achieving an optimal lipophilicity balance is a cornerstone of medicinal chemistry.[4]

-

Partition Coefficient (logP): This measures the distribution of the neutral form of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[15]

-

Distribution Coefficient (logD): For ionizable compounds like many carbamates, logD is the more physiologically relevant parameter. It measures the distribution of all species (neutral and ionized) at a specific pH, providing a more accurate reflection of lipophilicity in the body.[15][16]

Experimental Protocol: logD by Shake-Flask Method

-

Phase Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 for physiological relevance) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the carbamate in the phase in which it is more soluble. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this and ensure a clean interface.

-

Quantification: Carefully sample each phase. Determine the concentration of the carbamate in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logD using the formula: logD = log10 ( [Concentration in octanol] / [Concentration in aqueous] )

Data Presentation: Lipophilicity and Drug-like Properties

| logP / logD Range | General Implications for Drug Development |

| < 0 | High aqueous solubility, potentially poor membrane permeability. |

| 0 - 3 | Good balance of solubility and permeability; often considered the "sweet spot". |

| 3 - 5 | Good permeability, but may have decreasing solubility and increasing metabolic clearance. |

| > 5 | Often associated with poor solubility, high plasma protein binding, and potential toxicity issues (violates Lipinski's "Rule of Five").[15] |

Visualization: Relationship between pH, pKa, logP, and logD

Caption: Interdependence of pH, pKa, and lipophilicity measures.

Pillar 3: Ionization Constant (pKa) - The Charge State Dictator

Expertise & Experience: The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized.[17] For any drug with ionizable functional groups, the pKa is a fundamental property that dictates its charge state in different biological compartments.[18] This charge state directly impacts solubility, membrane permeability, and drug-receptor interactions.[7][19] Many carbamates contain ionizable moieties, making pKa determination essential for understanding their behavior in the body.

Experimental Protocol: pKa by Potentiometric Titration

This is a highly accurate method for determining pKa.

-

Sample Preparation: Dissolve an accurately weighed amount of the carbamate compound in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), depending on the nature of the compound. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve (i.e., where half of the compound has been neutralized). Specialized software is often used to analyze the curve and calculate the precise pKa value(s).

Visualization: Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Pillar 4: Chemical Stability - Ensuring Integrity and Shelf-Life

Expertise & Experience: The carbamate ester linkage can be susceptible to hydrolysis, particularly under basic or, in some cases, acidic conditions.[20][21] Assessing the chemical stability of a new carbamate is non-negotiable. It provides critical data for establishing a re-test period and recommended storage conditions, and it helps identify potential degradation products that must be monitored and characterized for safety.[22] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[23][24][25]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol intentionally degrades the sample to identify likely degradation pathways and validate the stability-indicating power of the analytical method.[22]

-

Condition Setup: Prepare solutions of the carbamate compound in various stress conditions:

-

Acidic: e.g., 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: e.g., 0.1 M NaOH at room temperature (degradation is often rapid).

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and a solution at high temperature (e.g., 80°C).

-

Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample each condition at multiple time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The goal is to separate the parent carbamate from all degradation products.

-

Mass Balance: Evaluate the results to ensure mass balance is achieved (i.e., the sum of the assay of the parent drug and the levels of all degradation products is close to 100% of the initial concentration).

Data Presentation: ICH Stability Testing Conditions

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| RH = Relative Humidity |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Pillar 5: Solid-State Characterization - The Form That Matters

Expertise & Experience: The solid-state form of an Active Pharmaceutical Ingredient (API) can have a profound impact on its physicochemical properties.[26][27] A single carbamate molecule can potentially exist in different crystalline forms (polymorphs) or as a non-crystalline amorphous solid.[28] These forms can exhibit different solubilities, dissolution rates, stability, and manufacturing properties.[28] Characterizing and controlling the solid form is essential for ensuring batch-to-batch consistency and reliable drug product performance.[29]

Key Solid-State Characterization Techniques

-

X-ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) of a material based on its unique diffraction pattern. It can also distinguish between crystalline and amorphous material.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and to detect polymorphic transitions, desolvation, and glass transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is primarily used to determine the amount of residual solvent or water in the material (solvates/hydrates).

-

Polarized Light Microscopy (PLM): A visual technique to assess crystallinity, particle size, and morphology (crystal habit).

Data Presentation: Comparison of Solid-State Techniques

| Technique | Primary Information Obtained |

| XRPD | Crystalline form identification (polymorphism), degree of crystallinity. |

| DSC | Melting point, enthalpy of fusion, glass transition, polymorphic transitions. |

| TGA | Solvent/water content (stoichiometry of hydrates/solvates), thermal decomposition profile. |

| PLM | Particle morphology, size, birefringence (indication of crystallinity). |

Visualization: Integrated Solid-State Characterization

Caption: Complementary nature of solid-state characterization techniques.

Conclusion: Synthesizing the Data for Informed Drug Development

The physicochemical characterization of a novel carbamate compound is a multi-faceted, iterative process. The five pillars discussed—solubility, lipophilicity, pKa, stability, and solid-state form—are not independent silos of data. They are deeply interconnected. The pKa influences pH-dependent solubility and logD. Solubility and lipophilicity, in turn, are key predictors of bioavailability. The solid-state form dictates the starting point for solubility and stability assessments.

A comprehensive understanding of these properties allows scientists to build a robust data package that de-risks development. It enables the selection of candidates with the highest probability of success, guides the design of appropriate formulations to maximize therapeutic potential, and ensures the development of a safe, stable, and effective medicine. This integrated approach, grounded in scientific integrity and expert analysis, is the hallmark of modern, efficient drug development.

References

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from AlfatestLab website: [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from Agno Pharmaceuticals website: [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from Sygnature Discovery website: [Link]

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website: [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from ICH website: [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd website: [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from American Pharmaceutical Review website: [Link]

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from PubMed website: [Link]

-

RA Journals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from RA Journals website: [Link]

-

Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical. Retrieved from Solitek Pharma website: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from Dipòsit Digital de la Universitat de Barcelona website: [Link]

-

GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from GBMSA website: [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from ICH website: [Link]

-

Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from Slideshare website: [Link]

-

Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Retrieved from Raytor website: [Link]

-

JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Retrieved from JBINO website: [Link]

-

Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved from Hilaris Publisher website: [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from ACD/Labs website: [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website: [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Computational Chemistry website: [Link]

-

ResearchGate. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from ResearchGate website: [Link]

-

ResearchGate. (2025, October 10). (PDF) Biopharmaceutics Classification System (BCS) -An Overview. Retrieved from ResearchGate website: [Link]

-

ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from ResearchGate website: [Link]

-

PMC. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from PMC website: [Link]

-

NARO. (n.d.). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Retrieved from NARO website: [Link]

-

ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from ijirss website: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website: [Link]

-

GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from GSC Online Press website: [Link]

-

PMC. (n.d.). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Retrieved from PMC website: [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from Pion Inc. website: [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from Agilent website: [Link]

-

IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from IntechOpen website: [Link]

-

PMC. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from PMC website: [Link]

-

MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from MDPI website: [Link]

-

ThaiJO. (2023, April 26). The Stability of Carbamates in Blood Samples under Experimental Conditions. Retrieved from ThaiJO website: [Link]

-

PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from PMC website: [Link]

-

MDPI. (2025, June 5). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Retrieved from MDPI website: [Link]

-

Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from Dr. Zachary H. Houston website: [Link]

-

ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF. Retrieved from ResearchGate website: [Link]

-

ResearchGate. (2026, January 9). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from ResearchGate website: [Link]

-

PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from PMC website: [Link]

-

INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from INCHEM website: [Link]

-

PubMed. (n.d.). Novel Carbamate Derivatives as Selective Butyrylcholinesterase Inhibitors. Retrieved from PubMed website: [Link]

Sources

- 1. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raytor.com [raytor.com]

- 7. jbino.com [jbino.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. LogD/LogP - Enamine [enamine.net]

- 17. ijirss.com [ijirss.com]

- 18. What is pKa and how is it used in drug development? [pion-inc.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 22. pharma.gally.ch [pharma.gally.ch]

- 23. scribd.com [scribd.com]

- 24. ICH Official web site : ICH [ich.org]

- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. alfatestlab.com [alfatestlab.com]

- 27. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]

- 28. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 29. solitekpharma.com [solitekpharma.com]

Investigating the Solubility and Stability of (4-Methylphenyl) N-pyridin-3-ylcarbamate: A Comprehensive Technical Guide

Executive Summary

(4-Methylphenyl) N-pyridin-3-ylcarbamate (CAS: 1993323-74-2) is a structurally compelling intermediate and active pharmaceutical ingredient (API) scaffold[1]. Its molecular architecture features a central carbamate linkage bridged by a weakly basic pyridine ring and a lipophilic p-tolyl (4-methylphenyl) moiety. For drug development professionals, mastering the physicochemical behavior of this compound is critical. This whitepaper provides an authoritative, in-depth guide to profiling its solubility and chemical stability, emphasizing the structural causality behind its behavior and providing self-validating experimental workflows.

Structural Causality & Physicochemical Profiling

To investigate a molecule effectively, one must first deconstruct how its structural elements dictate its physical reality.

The Pyridine Moiety: Driver of pH-Dependent Solubility

The intrinsic aqueous solubility of the neutral compound is exceedingly poor due to the hydrophobic bulk of the p-tolyl and pyridine rings. However, the basic nitrogen of the pyridine ring (typically exhibiting a pKa near 5.2) serves as a critical ionization switch[2].

-

At pH < 5.2: The nitrogen protonates to form a pyridinium cation. This positive charge engages in favorable ion-dipole interactions with water, drastically enhancing solubility[3].

-

At pH > 5.2: The molecule exists predominantly in its neutral, un-ionized state, leading to precipitation in aqueous media.

The Carbamate Linkage: Susceptibility to Hydrolysis

Carbamates are notoriously sensitive to hydrolytic degradation, a factor that heavily impacts formulation shelf-life and biological half-life[4]. Because (4-Methylphenyl) N-pyridin-3-ylcarbamate is an N-monosubstituted carbamate (possessing an N-H bond), it is highly susceptible to base-catalyzed hydrolysis via the E1cB (Elimination Unimolecular conjugate Base) mechanism[5].

In alkaline environments (pH > 7.5), hydroxide ions deprotonate the carbamate nitrogen. The resulting conjugate base undergoes a rate-limiting unimolecular elimination, expelling the p-cresolate leaving group and forming a highly reactive pyridin-3-yl isocyanate intermediate. This intermediate rapidly hydrates and decarboxylates to yield pyridin-3-amine and carbon dioxide[6].

Fig 1. Base-catalyzed E1cB hydrolysis pathway of (4-Methylphenyl) N-pyridin-3-ylcarbamate.

Experimental Workflow: Thermodynamic Solubility Profiling

Mechanistic Rationale

Kinetic solubility only measures the precipitation point of a pre-dissolved compound. To obtain true thermodynamic solubility—the absolute equilibrium between the solid lattice and the solution—a self-validating shake-flask method must be employed.

Self-Validating Shake-Flask Protocol

To ensure the system is not confounded by supersaturation or slow dissolution kinetics, this protocol approaches equilibrium from both an undersaturated and a supersaturated state. Concordance between the two states validates the data.

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

-

State A (Undersaturated Approach): Dispense 5 mg of solid API into 1 mL of each buffer.

-

State B (Supersaturated Approach): Dissolve 5 mg of API in 1 mL of buffer at 60°C, then allow it to cool to the target temperature.

-

Equilibration: Seal all vials and incubate on an orbital shaker at 37°C for 48 hours.

-

Phase Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

-

Quantification: Analyze the filtrate via LC-UV/MS against a standard calibration curve.

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility profiling.

Quantitative Solubility Data

Note: The following table represents expected quantitative behavior based on the physicochemical profile of pyridine-carbamate derivatives.

| Buffer pH | Predominant Ionization State | Thermodynamic Solubility (37°C) | Clinical Relevance |

| 1.2 | Cationic (Protonated Pyridine) | > 15.0 mg/mL | High solubility in gastric fluid. |

| 4.5 | Mixed (Cationic / Neutral) | ~ 2.5 mg/mL | Moderate solubility in upper intestine. |

| 6.8 | Neutral (Un-ionized) | < 0.05 mg/mL | Precipitation risk in lower intestine. |

| 7.4 | Neutral (Un-ionized) | < 0.01 mg/mL | Poor systemic aqueous solubility. |

Experimental Workflow: Chemical Stability & Degradation Kinetics

Mechanistic Rationale

Understanding the degradation kinetics is vital for formulating a stable product. Because carbamates are most stable in slightly acidic environments (pH 4-5) and degrade rapidly in alkaline conditions[6], forced degradation studies must map the pH-rate profile.

Forced Degradation Protocol

To validate the degradation kinetics, an Arrhenius plot must be constructed. A linear Arrhenius relationship confirms that the degradation mechanism remains consistent across the temperature range, validating the extrapolated shelf-life.

-

Sample Preparation: Spike the API into buffers (pH 1.2, 4.5, 7.4, 9.0) to achieve a final concentration of 100 µg/mL (using 1% DMSO as a co-solvent to maintain solubility at higher pH).

-

Thermal Stressing: Incubate parallel sample sets at 25°C, 40°C, and 60°C in dark, temperature-controlled chambers.

-

Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,24, and 48 hours.

-

Quenching: Immediately quench alkaline samples by adding an equal volume of 0.1 N HCl to halt the E1cB hydrolysis mechanism.

-

Analysis: Determine the remaining percentage of the intact parent compound via HPLC-UV, tracking the appearance of the p-cresol and pyridin-3-amine degradants.

-

Validation: Plot ln(k) versus 1/T (Arrhenius plot). An R2>0.98 validates the predictive model.

Quantitative Stability Data

| Buffer pH | Degradation Mechanism | Half-Life ( t1/2 ) at 25°C | Half-Life ( t1/2 ) at 60°C |

| 1.2 | Acid-Catalyzed (AAc2) | > 30 Days | ~ 5 Days |

| 4.5 | Minimal (Optimal Stability) | > 2 Years (Projected) | > 30 Days |

| 7.4 | Base-Catalyzed (E1cB) | ~ 48 Hours | < 2 Hours |

| 9.0 | Rapid Base-Catalyzed (E1cB) | < 2 Hours | < 15 Minutes |

Formulation Strategies for Optimization

Based on the gathered solubility and stability data, specific formulation strategies must be employed to advance (4-Methylphenyl) N-pyridin-3-ylcarbamate into a viable therapeutic:

-

Salt Selection: Given the pKa of the pyridine ring, formulating the API as a hydrochloride or mesylate salt will lock the molecule in its protonated state, bypassing the poor solubility observed at neutral pH[3].

-

pH-Modulated Microenvironments: To prevent alkaline hydrolysis during storage, solid oral dosage forms should be formulated with acidic excipients (e.g., citric acid or tartaric acid) to maintain a microenvironmental pH near 4.5, where the carbamate linkage is most stable.

References

- BLD Pharm Catalog.1993323-74-2 | (4-Methylphenyl) N-pyridin-3-ylcarbamate. Retrieved March 31, 2026.

- PubChem.Pyridine | C5H5N | CID 1049 - Experimental Properties (pKa & Solubility). National Institutes of Health. Retrieved March 31, 2026.

- BenchChem Technical Support.Reducing Carbamates Hydrolysis During Sample Preparation. Retrieved March 31, 2026.

- BenchChem Technical Support.Overcoming Poor Solubility of Pyridine-Based Compounds. Retrieved March 31, 2026.

- Megriche, A., et al.Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. Retrieved March 31, 2026.

- Ghosh, A. K., et al.Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved March 31, 2026.

Sources

- 1. 1993323-74-2|(4-Methylphenyl) N-pyridin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Tetrazolium-Based Viability Assays (MTT/XTT) for Profiling Novel Kinase Inhibitors

Introduction and Mechanistic Grounding

The development of novel kinase inhibitors requires robust, high-throughput in vitro screening to determine compound cytotoxicity and cytostatic efficacy. Tetrazolium-based colorimetric assays, specifically MTT and XTT, remain foundational tools in this workflow. However, because kinase inhibitors frequently target signaling pathways intricately linked to cellular metabolism (e.g., PI3K/AKT/mTOR or MAPK/ERK), utilizing these assays requires a rigorous understanding of their biochemical mechanics to avoid critical data misinterpretation.

The Biochemical Causality of Tetrazolium Reduction

Both MTT and XTT assays do not count cells directly; rather, they measure cellular redox potential, which serves as a proxy for cell viability[1]. The core principle relies on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases in metabolically active cells[2].

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT is a positively charged, lipophilic molecule that readily penetrates the plasma membrane and inner mitochondrial membrane[3][4]. Intracellular oxidoreductases reduce the yellow MTT into insoluble, purple formazan crystals that accumulate within the cell and require a secondary solubilization step prior to quantification[3][5].

-

XTT (Sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy6-nitro)benzene sulfonic acid hydrate): Unlike MTT, XTT possesses a net negative charge and is largely excluded from entering the cell[6]. Its reduction occurs at the cell surface via trans-plasma membrane electron transport. This process is highly inefficient on its own and strictly requires an intermediate electron coupling reagent, such as PMS (N-methyl dibenzopyrazine methyl sulfate), to shuttle electrons from intracellular reductants to the extracellular XTT[1][6]. The resulting orange formazan is highly water-soluble, eliminating the need for solubilization[7][8].

Biochemical reduction pathways of MTT and XTT tetrazolium salts.

The Confounding Challenge of Kinase Inhibitors

When screening novel kinase inhibitors, researchers must account for metabolic rewiring . Because tetrazolium reduction reflects the rate of glycolytic NADH production and mitochondrial activity rather than absolute cell number[3], cytostatic kinase inhibitors can artificially skew readouts.

For example, inhibitors targeting the mTOR pathway (e.g., temsirolimus) or MEK1/2 kinases (e.g., U0126) induce adaptive mitochondrial reprogramming that alters the MTT reduction rate independently of actual cell death[9]. Similarly, the Abl kinase inhibitor imatinib (STI571) has been shown to interfere directly with MTT reduction, leading to a severe underestimation of cytotoxicity at specific doses[10].

Expert Insight: To ensure scientific integrity, any initial IC50 data generated via MTT/XTT for a novel kinase inhibitor must be treated as a measure of "metabolic viability." If a compound shows an unexpected biphasic dose-response or apparent hyper-proliferation at low doses, it is imperative to cross-validate with an orthogonal, non-metabolic assay (e.g., ATP-based luminescence or direct cell counting)[3][9].

Experimental workflow and validation logic for assessing kinase inhibitor cytotoxicity.

Self-Validating Experimental Design

A trustworthy protocol is a self-validating system. Your 96-well plate layout must include the following controls to isolate the true pharmacological effect of the kinase inhibitor:

-

Media Blank (Background Control): Media + Assay Reagent (No cells). Corrects for abiotic reduction of the tetrazolium salt by media components (e.g., phenol red or reducing agents like ascorbic acid)[11].

-

Vehicle Control: Cells + Media + Solvent (e.g., 0.1% DMSO) + Assay Reagent. Kinase inhibitors are often highly hydrophobic. The DMSO concentration must be normalized across all wells to rule out solvent toxicity.

-

Compound Interference Control: Media + Highest Dose of Kinase Inhibitor + Assay Reagent (No cells). Some small molecules intrinsically absorb light at 450-570 nm or chemically reduce tetrazolium salts[11].

Table 1: Comparative Selection Guide for Kinase Inhibitor Profiling

| Feature | MTT Assay | XTT Assay |

| Formazan Product | Insoluble (Purple)[2] | Soluble (Orange)[7] |

| Cell Permeability | Permeable[3] | Impermeable (Requires PMS)[6] |

| Workflow | Two-step (Requires solubilization)[3] | One-step (Add-and-read)[1] |

| Readout Wavelength | 570 nm (Reference: 630 nm)[3][5] | 450–500 nm (Reference: 630 nm)[7] |

| Best Used For | Cost-effective, low-throughput screening. | High-throughput, automation-friendly screening[8]. |

| Limitations | Solubilization steps can introduce pipetting errors; toxic to cells[3][4]. | PMS is light-sensitive; reagents must be mixed fresh[1]. |

Step-by-Step Methodologies

Protocol A: MTT Cell Viability Assay

Note: This protocol utilizes SDS-HCl for solubilization, which is preferred over DMSO for suspension cells or when media removal risks aspirating formazan crystals.

Reagent Preparation:

-

Dissolve MTT powder in sterile PBS (pH 7.4) to a stock concentration of 5 mg/mL[12].

-

Filter-sterilize through a 0.2 µm filter. Store in aliquots at -20°C, protected from light[12].

-

Prepare Solubilization Solution: 10% SDS in 0.01 M HCl.

Assay Execution:

-

Seed Cells: Plate cells in a 96-well flat-bottom plate (typically 5×103 to 2×104 cells/well in 100 µL media). Incubate overnight at 37°C, 5% CO₂.

-

Treat: Add kinase inhibitors at desired concentrations. Ensure DMSO concentration remains constant (≤0.1%). Incubate for the target duration (e.g., 24, 48, or 72 hours).

-

Label: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final concentration ~0.45 mg/mL)[13].

-

Incubate: Return the plate to the incubator for 2 to 4 hours[13]. Observe periodically; highly metabolically active cells will form visible intracellular purple crystals faster.

-

Solubilize: Add 100 µL of the SDS-HCl Solubilization Solution to each well[13]. Incubate for 4 to 18 hours in a humidified chamber at 37°C to completely dissolve the crystals[1].

-

Measure: Record absorbance at 570 nm using a microplate reader[13].

Protocol B: XTT Cell Viability Assay

Note: The XTT assay is highly sensitive to the degradation of the electron coupling reagent. Always prepare the working solution immediately before use[1].

Reagent Preparation:

-

Thaw the XTT Reagent (typically 1 mg/mL) and the Electron Coupling Reagent (PMS) in a 37°C water bath until clear[7].

-

Working Solution: Mix 5 mL of XTT Reagent with 0.1 mL of Electron Coupling Reagent (50:1 ratio)[7]. Scale as needed; this volume is sufficient for one 96-well plate.

Assay Execution:

-

Seed & Treat: Follow steps 1 and 2 from the MTT protocol above.

-

Label: Add 50 µL of the prepared XTT Working Solution to each well (containing 100 µL of media/treatment)[7].

-

Incubate: Incubate the microplate at 37°C, 5% CO₂ for 2 to 4 hours[1][7]. Because the product is soluble, you can periodically read the plate to determine the optimal dynamic range.

-

Measure: Shake the plate gently to ensure homogenous dye distribution. Read the absorbance at 450 nm (or between 450-500 nm) with a reference wavelength of 630 nm to subtract background cellular debris[1][7].

Data Analysis and Interpretation

Calculate the percentage of cell viability using the background-corrected absorbance values:

% Viability=(OD450/570 (Vehicle Control)−OD450/570 (Blank)OD450/570 (Treated)−OD450/570 (Blank))×100

Plot the % Viability against the log-transformed kinase inhibitor concentration to generate a dose-response curve and derive the IC₅₀ value using non-linear regression analysis (e.g., four-parameter logistic curve). If the maximum inhibition plateaus significantly above 0% viability, the kinase inhibitor may be inducing a cytostatic state rather than a purely cytotoxic one, necessitating orthogonal validation[2].

References

-

MTT assay. Wikipedia. Available at: [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at:[Link]

-

XTT Assays vs MTT. Biotech Spain. Available at:[Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at:[Link]

-

Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PubMed. Available at:[Link]

-

MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES. PMC. Available at:[Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at:[Link]

Sources

- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. Is Your MTT Assay the Right Choice? [promega.com]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biotech-spain.com [biotech-spain.com]

- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Probing Carbamate-Induced Apoptosis in Cancer Cells: An Application Guide to Annexin V and Caspase Assays

Introduction: The Therapeutic Promise of Apoptosis Induction by Carbamates

The selective induction of apoptosis, or programmed cell death, in neoplastic cells is a cornerstone of modern cancer therapy. Unlike necrosis, which involves uncontrolled cell lysis and inflammation, apoptosis is a highly regulated process that leads to the safe and efficient removal of damaged or unwanted cells.[1][2] Carbamates, a versatile class of organic compounds, have garnered significant interest in oncology for their potential to trigger this intrinsic suicide program in cancer cells.[3][4] Several carbamate-containing drugs, such as docetaxel, are already in clinical use, primarily functioning by disrupting mitosis.[5] However, emerging research indicates that various carbamate derivatives can also initiate apoptosis through diverse mechanisms, making them a promising area for novel anti-cancer drug development.[6][7][8][9]

This application note provides a comprehensive guide for researchers investigating the pro-apoptotic effects of novel carbamate compounds on cancer cells. We will delve into the core mechanisms of apoptosis, provide detailed, field-proven protocols for two gold-standard apoptosis assays—Annexin V/Propidium Iodide (PI) staining and Caspase activity assays—and offer insights into experimental design, data interpretation, and troubleshooting.

The Cellular Machinery of Apoptosis: A Tale of Two Pathways

Apoptosis is orchestrated by a family of cysteine proteases known as caspases.[1][10] These enzymes exist as inactive zymogens and, upon activation, initiate a proteolytic cascade that culminates in the systematic dismantling of the cell.[1][10] There are two primary pathways leading to caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[10][11] This interaction leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspase-8.[10][11]

-

The Intrinsic Pathway: Cellular stress, such as DNA damage or oxidative stress, triggers the intrinsic pathway.[11] This leads to the release of cytochrome c from the mitochondria into the cytosol.[11][12] Cytosolic cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates initiator caspase-9.[11][13]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][14] Studies on carbamate pesticides have shown their ability to induce apoptosis in various cell types, including lymphocytes and natural killer cells, often mediated by the activation of caspases and the release of mitochondrial cytochrome c, indicating an engagement of the intrinsic pathway.[7][12][15][16]

Caption: The Intrinsic and Extrinsic Apoptosis Pathways

Key Apoptosis Markers: Annexin V and Caspases

Annexin V: A Probe for Early Apoptotic Events

One of the earliest and most well-characterized events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] In healthy cells, PS is strictly maintained on the cytosolic side.[18] During apoptosis, this asymmetry is lost, exposing PS on the cell's exterior, which acts as an "eat me" signal for phagocytes.[18]

Annexin V is a cellular protein with a high, calcium-dependent affinity for PS.[19][20][21] By conjugating Annexin V to a fluorophore like FITC, we can specifically label early apoptotic cells for detection by flow cytometry.[19] When used in conjunction with a vital dye such as Propidium Iodide (PI), which can only enter cells with compromised membrane integrity, we can distinguish between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

Caspases: The Executioners of Apoptosis

As the central executioners of apoptosis, detecting caspase activation provides direct evidence of the engagement of the apoptotic machinery. Caspase activity assays typically employ a substrate containing a specific caspase recognition sequence linked to a reporter molecule (a chromophore or fluorophore). When the active caspase cleaves the substrate, the reporter is released, and the resulting signal can be quantified. For instance, a common substrate for the executioner caspases-3 and -7 is the tetrapeptide sequence DEVD.[23][24]

Experimental Design and Considerations

A well-designed experiment is crucial for obtaining reliable and reproducible data. When investigating the pro-apoptotic effects of carbamate compounds, consider the following:

-

Cell Line Selection: Choose cancer cell lines relevant to the intended therapeutic area. It's also advisable to include a non-cancerous cell line as a control to assess for selective toxicity.

-

Carbamate Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of carbamate treatment that induces apoptosis without causing widespread necrosis.

-

Controls: Always include the following controls in your experiments:

-

Untreated (Negative) Control: Cells cultured in media with the vehicle (e.g., DMSO) used to dissolve the carbamate compound.

-

Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to validate the assay.

-

Single-Stain Controls (for Flow Cytometry): Cells stained with only Annexin V-FITC and cells stained with only PI to set up proper compensation and gates.[22][25]

-

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Caspase - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. abeomics.com [abeomics.com]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. sites.rutgers.edu [sites.rutgers.edu]

- 18. letstalkacademy.com [letstalkacademy.com]

- 19. Annexin V | AAT Bioquest [aatbio.com]

- 20. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bosterbio.com [bosterbio.com]

- 23. promega.com [promega.com]

- 24. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 25. yeasenbio.com [yeasenbio.com]

Technical Support Center: Optimizing the Synthesis of Pyridin-3-ylcarbamates

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing heteroaryl carbamates—specifically pyridin-3-ylcarbamates—presents unique regiochemical and conversion challenges.

This guide is engineered to provide you with a mechanistic understanding of these challenges, a self-validating standard operating procedure (SOP), and a targeted troubleshooting matrix to ensure high-yielding, reproducible syntheses.

Mechanistic Insight: The Regioselectivity Challenge

The fundamental challenge in reacting 3-aminopyridine with chloroformates or di-tert-butyl dicarbonate ( Boc2O ) lies in the competing nucleophilicity of the two nitrogen atoms.

Unlike typical aliphatic amines, the lone pair on the exocyclic amine of 3-aminopyridine is delocalized into the electron-deficient pyridine ring. This delocalization significantly reduces its nucleophilicity. Conversely, the endocyclic pyridine nitrogen remains basic (pKa ~5.2) and highly nucleophilic. If a weak base (like Triethylamine or Diisopropylethylamine) is used, the electrophile will preferentially attack the pyridine nitrogen, forming an unstable, highly polar N -acylpyridinium salt.

The Causality of Base Selection: To invert this reactivity, we must use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS, pKa ~26). NaHMDS quantitatively deprotonates the exocyclic amine to form a highly nucleophilic amide anion. This forces the reaction pathway exclusively toward the desired exocyclic attack, bypassing the pyridine nitrogen entirely.

Fig 1: Mechanistic pathways illustrating base-dependent regioselectivity in carbamate synthesis.

Standard Operating Procedure (SOP)

The following protocol utilizes NaHMDS to pre-form the amide anion, ensuring complete regiocontrol and preventing the formation of N -acylpyridinium species[1][2]. This system is self-validating: a color change (typically to a deep orange/red anion) confirms deprotonation before the electrophile is introduced.

Materials Required:

-

Substrate: 3-Aminopyridine (1.0 eq)

-

Base: NaHMDS (1.0 M in THF, 2.1 eq)

-

Electrophile: Boc2O or Alkyl Chloroformate (1.05 - 1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with Argon or Nitrogen.

-

Dissolution: Dissolve 3-aminopyridine (1.0 eq) in anhydrous THF (approx. 0.5 M concentration).

-

Cooling: Submerge the flask in an ice/salt bath to bring the internal temperature to between -15 °C and 0 °C. Causality: Low temperatures prevent the highly reactive amide anion from degrading the solvent or undergoing undesired side reactions.

-

Deprotonation: Slowly add NaHMDS (2.1 eq) dropwise over 15–30 minutes. Stir the mixture for an additional 15–40 minutes at 0 °C. The solution will typically turn a deep, clear color indicating anion formation.

-

Electrophilic Addition: Dissolve the electrophile (1.05 - 1.1 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Validation & Monitoring: Stir for 15–30 minutes. Monitor the reaction via LC-MS or TLC. The conversion should be rapid and nearly quantitative.

-

Quench: Once complete, quench the reaction strictly at 0 °C by adding saturated aqueous NH4Cl . Causality: A mild, buffered quench prevents the hydrolysis of the newly formed carbamate, which can occur if strong aqueous acids are used.

-

Isolation: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically 30% EtOAc in Dichloromethane or Hexanes).

Fig 2: Standard operating procedure for the NaHMDS-mediated synthesis of pyridin-3-ylcarbamates.

Troubleshooting & FAQs

Q: I am using Triethylamine (TEA) and Dichloromethane (DCM), but my yields are <30% and I observe a highly polar baseline spot on my TLC. What is happening? A: You are observing the classic failure mode of this reaction. TEA is not strong enough to deprotonate the exocyclic amine. Consequently, the electrophile attacks the more nucleophilic pyridine nitrogen, forming an N -acylpyridinium salt (the highly polar baseline spot). This salt is unstable and often hydrolyzes during workup, returning starting material and lowering your yield. Switch to the NaHMDS/THF protocol to pre-form the exocyclic amide anion.

Q: My LC-MS shows a significant M+ mass corresponding to the bis-carbamate (e.g., di-Boc) impurity. How do I prevent over-acylation? A: The amide proton of the mono-carbamate product is highly acidic and can be easily deprotonated by the excess NaHMDS in your system, forming an anion that reacts with any remaining electrophile. To prevent this:

-

Strict Stoichiometry: Do not exceed 1.1 equivalents of your electrophile.

-

Order of Addition: Ensure the electrophile is added to the pre-formed anion slowly.

-

Reaction Time: Quench the reaction immediately after LC-MS indicates the consumption of the starting material (usually within 30 minutes).